molecular formula C11H14FNO B3093657 N-cyclobutyl-3-fluoro-4-methoxyaniline CAS No. 1247082-60-5

N-cyclobutyl-3-fluoro-4-methoxyaniline

Cat. No.: B3093657
CAS No.: 1247082-60-5
M. Wt: 195.23 g/mol
InChI Key: BYLWAHFEXYRBFE-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-fluoro-4-methoxyaniline is a substituted aniline derivative characterized by a cyclobutyl group attached to the nitrogen atom, a fluorine substituent at the 3-position, and a methoxy group at the 4-position of the aromatic ring. Such substitutions are common in agrochemicals and pharmaceuticals, where fine-tuning of steric and electronic effects is critical for activity .

For instance, analogous compounds like flutolanil (a benzamide fungicide) and methoprotryne (a triazine herbicide) highlight the importance of substituent positioning and functional groups in determining biological efficacy .

Properties

IUPAC Name

N-cyclobutyl-3-fluoro-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-14-11-6-5-9(7-10(11)12)13-8-3-2-4-8/h5-8,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLWAHFEXYRBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266708
Record name N-Cyclobutyl-3-fluoro-4-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247082-60-5
Record name N-Cyclobutyl-3-fluoro-4-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247082-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclobutyl-3-fluoro-4-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-fluoro-4-methoxyaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted position.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products:

Scientific Research Applications

N-cyclobutyl-3-fluoro-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-fluoro-4-methoxyaniline depends on its specific application. In pharmaceutical research, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards molecular targets. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-cyclobutyl-3-fluoro-4-methoxyaniline with structurally related compounds from the provided evidence, focusing on substituent patterns and inferred properties:

Compound Name Key Substituents Functional Groups Inferred Properties/Applications
This compound Cyclobutyl (N), fluoro (3), methoxy (4) Amine, ether, halogen Potential agrochemical intermediate
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl, isopropoxy Amide, ether, trifluoromethyl Fungicide (rice sheath blight control)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Chlorophenyl, tetrahydrofuranone Amide, cyclic ether, cyclopropane Fungicide (cereal diseases)
Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) Methoxypropyl, methylthio-triazine Triazine, thioether, amine Herbicide (broadleaf weed control)

Key Observations:

Substituent Effects: The fluoro group in this compound enhances electronegativity and may improve metabolic stability compared to non-halogenated analogs. This contrasts with flutolanil, where the trifluoromethyl group increases lipophilicity and target binding . The methoxy group at the 4-position likely improves solubility relative to purely hydrophobic substituents, similar to methoprotryne’s methoxypropyl chain .

Cyclobutyl vs.

Biological Relevance :

  • While this compound lacks direct pesticidal data, its structural analogs (e.g., flutolanil, cyprofuram) demonstrate that nitrogen-linked cyclic groups and halogenation are critical for fungicidal activity.

Research Findings and Limitations

  • Theoretical Predictions : Density-functional thermochemistry studies (e.g., Becke’s hybrid functionals) could model the compound’s electronic structure and reactivity, aiding in predicting its stability and interaction with biological targets .
  • Experimental Gaps: No empirical data (e.g., spectroscopic, thermodynamic) is available in the provided evidence. Further synthesis and testing are required to validate hypotheses about its applications.

Biological Activity

N-cyclobutyl-3-fluoro-4-methoxyaniline is a compound of significant interest in pharmaceutical research due to its potential biological activity. This article explores its applications, mechanisms of action, and comparative analysis with related compounds, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Cyclobutyl Group : Provides steric hindrance, influencing the compound's conformation.
  • Fluorine Atom : Enhances metabolic stability and may influence binding affinity.
  • Methoxy Group : Increases lipophilicity, affecting the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The specific mechanisms can vary based on its application in drug development, particularly in targeting neurological and inflammatory disorders. The compound may act as an inhibitor or modulator of specific pathways, leveraging its unique structural properties to enhance efficacy against targeted biological molecules.

Applications in Pharmaceutical Research

This compound is utilized in various domains:

  • Drug Development : Serves as an intermediate in synthesizing potential drug candidates aimed at treating neurological and inflammatory conditions.
  • Chemical Biology : Acts as a probe for studying enzyme-substrate interactions and receptor binding dynamics.
  • Material Science : Contributes to developing novel materials with specific electronic and optical properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar aniline derivatives to highlight its unique properties.

CompoundStructural VariationBiological Activity
N-cyclobutyl-3-fluoro-4-chloroanilineChlorine instead of methoxyModerate antibacterial properties
N-cyclobutyl-3-fluoro-4-hydroxyanilineHydroxyl group instead of methoxyEnhanced solubility but reduced lipophilicity

This compound demonstrates superior metabolic stability and lipophilicity due to the combination of its substituents, making it a valuable candidate in pharmacological design.

Case Studies and Research Findings

Research has highlighted the effectiveness of this compound in various assays:

  • Antibacterial Activity : Studies have shown that derivatives with similar structures exhibit significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated promising results in inhibiting tumor growth, particularly in xenograft models for cancers associated with anaplastic lymphoma kinase (ALK) mutations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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